3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole
Description
Properties
CAS No. |
111261-72-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine |
InChI |
InChI=1S/C12H14N2/c13-6-9-5-4-8-2-1-3-11-12(8)10(9)7-14-11/h1-3,7,9,14H,4-6,13H2 |
InChI Key |
PKWJZQKTYSEOEQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC=C3C1CN |
Synonyms |
3-aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole 3-AMTBI |
Origin of Product |
United States |
Biological Activity
3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole (CAS No. 111261-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including its pharmacological implications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 186.25 g/mol. Its structure features a tetrahydrobenz[cd]indole core with an amino methyl group that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Density | 1.196 g/cm³ |
| Boiling Point | 402 °C |
| Flash Point | 225.8 °C |
Synthesis
The synthesis of this compound can be achieved through various methods that typically involve the reaction of indole derivatives with amines under specific conditions to yield the desired product. The use of protective groups and careful control of reaction parameters is crucial for obtaining high yields and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antidepressant Activity
Studies have shown that compounds similar to this compound may act as selective serotonin reuptake inhibitors (SSRIs). This activity is attributed to their ability to bind to serotonin receptors and modulate neurotransmitter levels in the brain .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against a variety of pathogens. It has shown efficacy against both gram-positive and gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating infections .
Case Studies
- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was associated with increased levels of serotonin in the brain .
- Anticancer Activity : In a comparative study involving various indole derivatives, this compound exhibited superior cytotoxic effects against MCF-7 breast cancer cells with an IC50 value significantly lower than other tested compounds .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Membrane Disruption : Antimicrobial effects likely arise from disruption of bacterial cell membranes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14N2
- Molecular Weight : 186.25 g/mol
- CAS Number : 111261-72-4
- IUPAC Name : 1,3,4,5-tetrahydrobenzo[cd]indol-3-ylmethanamine
The compound features a fused ring system characteristic of indoles, contributing to its biological activity and interaction with various receptors.
Neuropharmacology
3-AMTBI has been studied for its effects on the central nervous system. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders such as:
- Parkinson's Disease : Research indicates that derivatives of tetrahydrobenz(cd)indole compounds can exhibit dopaminergic activity, which may help alleviate symptoms associated with Parkinson's disease .
- Depression and Anxiety : The compound's ability to interact with serotonin receptors positions it as a candidate for developing antidepressant therapies.
Synthesis of Bioactive Compounds
The synthesis of 3-AMTBI and its derivatives serves as an important step in creating new pharmaceuticals. The compound acts as an intermediate in the synthesis of more complex molecules that may possess enhanced therapeutic properties. For example:
- Advanced Intermediates : Studies have reported on the synthesis of related compounds that exhibit significant biological activity, paving the way for drug development .
Cancer Research
Recent investigations have explored the potential anticancer properties of indole derivatives, including 3-AMTBI. The compound may influence cancer cell proliferation and apoptosis through various mechanisms:
- Inhibition of Tumor Growth : Some studies suggest that indole derivatives can inhibit specific signaling pathways involved in tumor growth and metastasis.
Case Studies and Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Features
Physicochemical and Spectroscopic Data
Table 2: Analytical Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Aminomethyl-1,3,4,5-tetrahydrobenz(cd)indole, and how can intermediates be optimized for yield?
- Methodological Answer : A four-step synthesis starting from indole-3-carboxaldehyde has been established, involving nitro-group introduction, cyclization, reduction, and aminomethylation. Critical intermediates like 4-nitro derivatives can be optimized using catalytic hydrogenation (Pd/C, H₂) to improve yield and purity . Alternative routes employ carbene-catalyzed asymmetric Friedel-Crafts alkylation-annulation sequences, which enable enantioselective synthesis (74% yield, 99% ee) using indole enones and aldehydes under Cs₂CO₃ catalysis .
Q. How should researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) and nuclear magnetic resonance (¹H/¹³C NMR) are essential for verifying structural integrity. For example, the ¹H NMR spectrum of related tetrahydrobenz[cd]indoles shows distinct aromatic proton signals at δ 6.8–7.2 ppm and methylene protons at δ 2.5–3.5 ppm . Mass spectrometry (ESI-MS) can confirm molecular ions (e.g., [M+H]⁺ at m/z 200.28 for N,N-dimethyl derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. For example, analogs like 5-amino-seco-CBI-TMI exhibit IC₅₀ values in the nanomolar range via DNA minor groove alkylation . Competitive fluorescence displacement assays (e.g., using Hoechst 33258) can assess DNA-binding affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole core) influence the compound’s DNA-binding and cytotoxicity?
- Methodological Answer : Substituents at the C3/C5 positions significantly alter DNA interaction. For instance, 5-alkylamino analogs enhance minor groove binding via van der Waals contacts, while bulky groups (e.g., trimethoxyindole) reduce cytotoxicity due to steric hindrance . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes and correlate with experimental IC₅₀ data .
Q. What strategies resolve contradictions in proposed mechanisms of action (e.g., indole-mediated pathways vs. direct enzyme inhibition)?
- Methodological Answer : Isotopic labeling (e.g., ¹⁵N/¹³C) and knockout studies in model organisms (e.g., Arabidopsis for auxin pathways) can distinguish between direct enzyme inhibition (e.g., tubulin polymerization) and indirect metabolic effects. For example, conflicting data on indole synthase (INS) roles were resolved by RNA-seq coexpression analysis, confirming INS-independent tryptophan pathways .
Q. How can in vivo efficacy and pharmacokinetics be evaluated for tau aggregation inhibition (e.g., Alzheimer’s models)?
- Methodological Answer : Use transgenic mouse models (e.g., 3xTg-AD) to assess tau hyperphosphorylation via Western blot (anti-pTau antibodies). Pharmacokinetic studies (plasma half-life, BBB permeability) require LC-MS/MS quantification. Derivatives with 4-methoxycyclohexane substituents show improved brain bioavailability in patent data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
